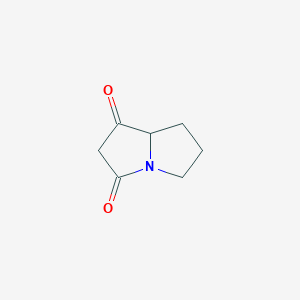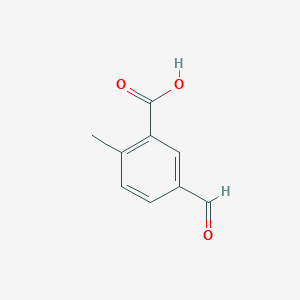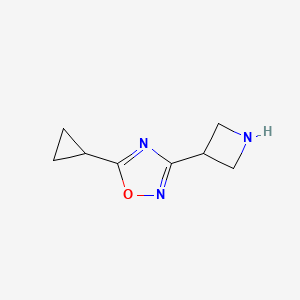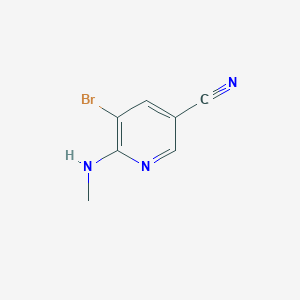
H-Ala-Ala-Ala-Pna HCl
Übersicht
Beschreibung
H-Ala-Ala-Ala-Pna HCl, also known as HAAA-Pna HCl, is a peptide substrate used in scientific research for the detection and measurement of certain enzymes. This peptide substrate is a synthetic compound that mimics natural peptides and is commonly used in biochemical and physiological studies.
Wirkmechanismus
Target of Action
H-Ala-Ala-Ala-Pna HCl, also known as AAA-pNA, is a chromogenic substrate primarily for two enzymes: porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase . These enzymes are the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide bond in the substrate by the enzyme. This cleavage results in the release of para-nitroaniline (pNA), a chromophore that absorbs light at 405 nm, leading to a color change . This colorimetric response can be amplified with reactive dyes .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic cleavage of peptide bonds. Specifically, the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the this compound substrate, leading to the release of pNA . The downstream effect of this pathway is the generation of a colorimetric signal, which can be used to measure the activity of these enzymes .
Result of Action
The result of the action of this compound is the generation of a colorimetric signal. This signal is produced when the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the this compound substrate, releasing pNA . This colorimetric signal can be used to measure the activity of these enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes that this compound targets . Additionally, the presence of other molecules can potentially interfere with the colorimetric signal generated by the action of this compound
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using H-Ala-Ala-Ala-Pna HCl HCl as a substrate is its high sensitivity and specificity for certain enzymes. This substrate can be used to detect and measure enzyme activity in both in vitro and in vivo experiments. However, one of the limitations of using this compound HCl is its cost and availability, as it is a synthetic compound that requires specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of H-Ala-Ala-Ala-Pna HCl HCl in scientific research. One potential area of research is the development of new substrates that are more sensitive and specific for certain enzymes. Another area of research is the application of this compound HCl in drug discovery and development, as this substrate can be used to screen for potential inhibitors of enzymes involved in disease processes. Additionally, the use of this compound HCl in imaging and diagnostic applications is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
Chromogenes Substrat
H-Ala-Ala-Ala-Pna HCl ist ein chromogenes Substrat . Chromogene Substrate sind Verbindungen, die bei Einwirkung eines Enzyms ein farbiges Produkt bilden. Diese Eigenschaft macht sie in verschiedenen wissenschaftlichen Forschungsanwendungen nützlich, einschließlich Enzymassays und diagnostischen Tests .
Forschung an porciner Pankreas-Elastase
Diese Verbindung wird als Substrat für porcine Pankreas-Elastase verwendet . Porcine Pankreas-Elastase ist ein Enzym, das Elastin abbaut, einen wichtigen Bestandteil des Bindegewebes. Die Forschung in diesem Bereich kann zu Erkenntnissen über Krankheiten wie Emphysem und chronisch-obstruktive Lungenerkrankung (COPD) führen, die mit dem Abbau von Elastin einhergehen.
Astacin-Forschung
This compound ist auch ein Substrat für Astacin, eine Krebsschwanz-Zink-Endopeptidase . Astacine sind eine Familie von Metalloproteasen, die in einer Vielzahl von Organismen vorkommen. Sie spielen wichtige Rollen in Prozessen wie dem Schlüpfen, der Gewebsumlagerung und der Proteinverdauung. Die Forschung an Astacinen kann wertvolle Einblicke in diese biologischen Prozesse liefern.
Proteinspaltungsstudien
Die Verbindung kann in Studien verwendet werden, die die Proteinspaltung betreffen . Proteinspaltung ist ein kritischer Prozess in vielen biologischen Funktionen, einschließlich Proteinaktivierung, Zellsignalgebung und der Regulation der Genexpression. Durch die Untersuchung, wie this compound von bestimmten Enzymen gespalten wird, können Forscher ein besseres Verständnis dieser Prozesse gewinnen.
Mikrobielle Forschung
This compound ist ein Substrat für L-Alanin-Aminopeptidase , ein Enzym, das in Bakterienzellwänden lokalisiert ist und für die Spaltung von L-Alanin aus verschiedenen Peptiden verantwortlich ist. Eine signifikante L-Alanin-Aminopeptidase-Aktivität ist spezifisch für gramnegative Mikroben . Dies macht this compound in der mikrobiellen Forschung nützlich, insbesondere bei der Untersuchung gramnegativer Bakterien.
Biochemische Analyse
Biochemical Properties
H-Ala-Ala-Ala-Pna HCl plays a crucial role in biochemical reactions as a substrate for specific enzymes. It is known to interact with enzymes such as porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase . When these enzymes cleave the peptide bond in this compound, they release p-nitroaniline, which produces a yellow color that can be quantitatively measured. This interaction allows researchers to study the kinetics and specificity of these enzymes in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that the stability of this compound is crucial for obtaining consistent and reliable results in both in vitro and in vivo experiments.
Eigenschaften
IUPAC Name |
2-amino-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGUWFACBETID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669547 | |
| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50450-80-1 | |
| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)




![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)



